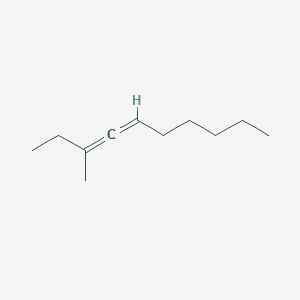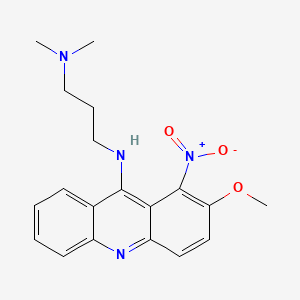
1,3-Propanediamine, N'-(2-methoxy-1-nitro-9-acridinyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N’-(2-methoxy-1-nitro-9-acridinyl)-N,N-dimethyl- is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N’-(2-methoxy-1-nitro-9-acridinyl)-N,N-dimethyl- typically involves multi-step organic reactions. The starting materials may include 1,3-propanediamine and 2-methoxy-1-nitro-9-acridine. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N’-(2-methoxy-1-nitro-9-acridinyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for potential therapeutic applications, such as drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N’-(2-methoxy-1-nitro-9-acridinyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, affecting their function and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acridine derivatives, such as:
- 9-Aminoacridine
- Acriflavine
- Proflavine
Uniqueness
1,3-Propanediamine, N’-(2-methoxy-1-nitro-9-acridinyl)-N,N-dimethyl- is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other acridine derivatives.
Conclusion
1,3-Propanediamine, N’-(2-methoxy-1-nitro-9-acridinyl)-N,N-dimethyl- is a compound with diverse potential applications in scientific research and industry
Eigenschaften
CAS-Nummer |
112428-80-5 |
|---|---|
Molekularformel |
C19H22N4O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-(2-methoxy-1-nitroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C19H22N4O3/c1-22(2)12-6-11-20-18-13-7-4-5-8-14(13)21-15-9-10-16(26-3)19(17(15)18)23(24)25/h4-5,7-10H,6,11-12H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
YQAUNOAVZPAGQA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC(=C2[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
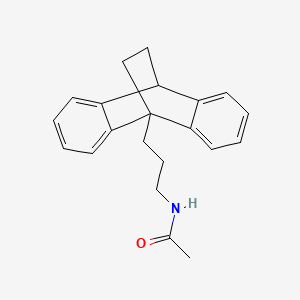
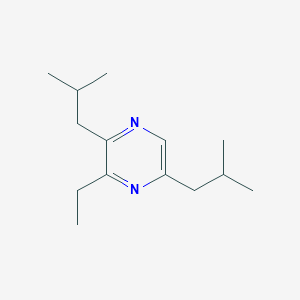
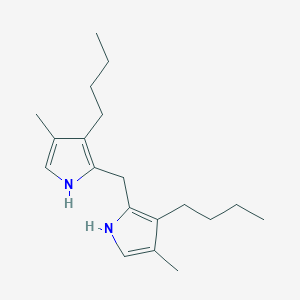
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
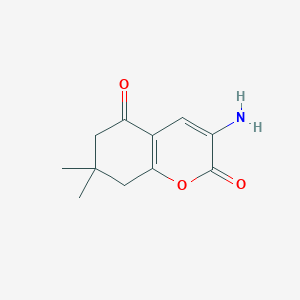
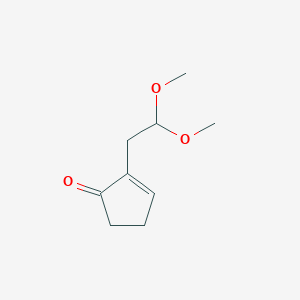
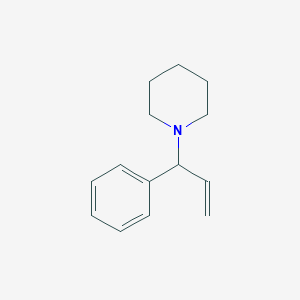
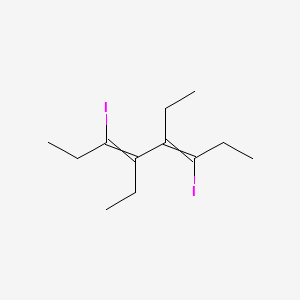
![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)

